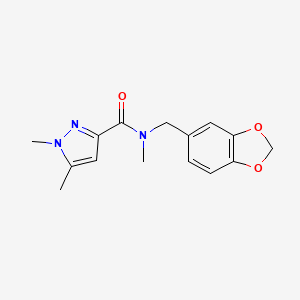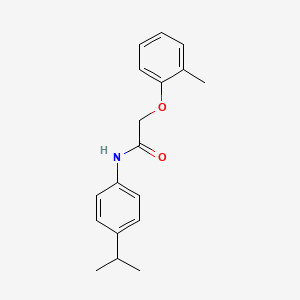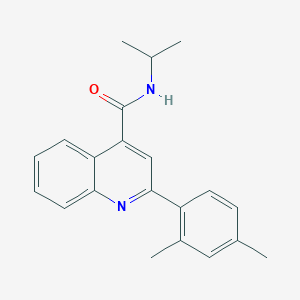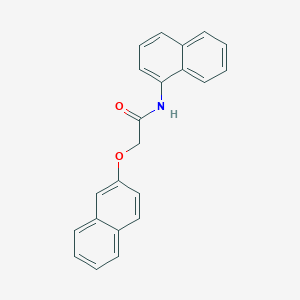![molecular formula C14H10N4O4 B5746940 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5746940.png)
4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not yet fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins, leading to its antibacterial, antifungal, and anti-inflammatory effects. It has also been reported to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. Additionally, it has been reported to reduce inflammation in animal models of inflammatory diseases. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in various fields. Additionally, it has been reported to have low toxicity, making it a safer alternative to other compounds with similar properties. However, one limitation is that its mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One potential direction is the investigation of its potential use in combination therapy with other drugs for the treatment of bacterial and fungal infections. Additionally, its potential as a fluorescent probe for bioimaging could be further explored. Furthermore, more studies are needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 4-chloromethyl-2-nitropyridine with sodium azide, followed by the reaction with 4-hydroxymethylphenyl-1,2,4-oxadiazole. The final product is obtained by the reaction of the intermediate with pyridine in the presence of a base. This method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
The unique chemical structure of 4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has led to its potential application in various scientific research fields. It has been studied for its antibacterial, antifungal, and anti-inflammatory properties. Additionally, it has been investigated for its potential use in cancer therapy and as a fluorescent probe in bioimaging.
Propiedades
IUPAC Name |
5-[(4-nitrophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-18(20)11-1-3-12(4-2-11)21-9-13-16-14(17-22-13)10-5-7-15-8-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWWYDQOMRNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5746874.png)
![4-({[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5746883.png)


![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5746903.png)


![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]acetohydrazide](/img/structure/B5746929.png)

![N-(4-fluorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5746946.png)

![N-benzyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5746968.png)
